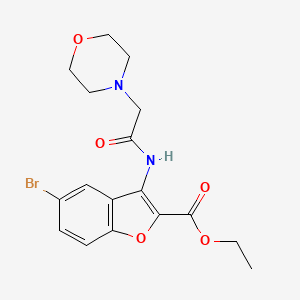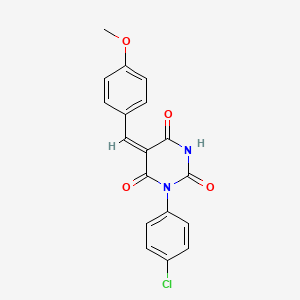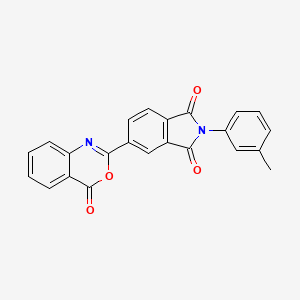![molecular formula C13H11BrN2O4 B11686501 5-[2-(2-bromoethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686501.png)
5-[2-(2-bromoethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(2-bromoethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of pyrimidinetriones. This compound is characterized by the presence of a bromoethoxy group attached to a benzylidene moiety, which is further connected to a pyrimidine-2,4,6-trione core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2-bromoethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of 5-(arylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-triones with substituted benzaldehyde oximes in the presence of N-bromosuccinimide and triethylamine . This reaction proceeds through a heterocyclization process, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve higher yields and purity.
化学反応の分析
Types of Reactions
5-[2-(2-bromoethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Substitution Reactions: The bromoethoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
N-Bromosuccinimide: Used in the synthesis of the compound.
Triethylamine: Acts as a base in the reaction.
Substituted Benzaldehyde Oximes: React with the pyrimidinetrione core to form the final product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as 1,4-diaryl-2-oxa-3,7,9-triazaspiro-[4.5]dec-3-ene-6,8,10-triones and 3,4-diaryl-1,2,5-oxadiazole N-oxides .
科学的研究の応用
5-[2-(2-bromoethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-[2-(2-bromoethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The bromoethoxy group can participate in nucleophilic substitution reactions, while the pyrimidinetrione core can interact with various biological molecules, leading to its observed effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
類似化合物との比較
Similar Compounds
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-dihydroxy-:
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(2-bromo-2-propenyl)-5-(1-methylpropyl)-: This compound has a similar pyrimidinetrione core with different substituents.
Uniqueness
The uniqueness of 5-[2-(2-bromoethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromoethoxy group and the benzylidene moiety differentiates it from other pyrimidinetrione derivatives, making it a valuable compound for various research applications.
特性
分子式 |
C13H11BrN2O4 |
|---|---|
分子量 |
339.14 g/mol |
IUPAC名 |
5-[[2-(2-bromoethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H11BrN2O4/c14-5-6-20-10-4-2-1-3-8(10)7-9-11(17)15-13(19)16-12(9)18/h1-4,7H,5-6H2,(H2,15,16,17,18,19) |
InChIキー |
OGBUNPIAJZGLLF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)OCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686421.png)
![1-[3-(propan-2-yl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone](/img/structure/B11686429.png)
![2-(4-Chlorophenoxy)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B11686433.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11686439.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11686441.png)
![(2Z,5Z)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11686444.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11686451.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11686461.png)
![Methyl {[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11686474.png)
![diethyl (2Z)-5-amino-2-(4-chlorobenzylidene)-7-(4-chlorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11686477.png)



![2-(1-Naphthyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B11686513.png)
